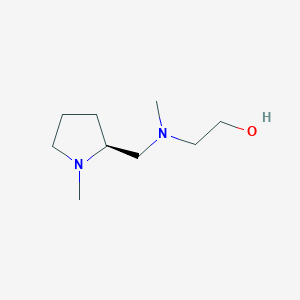![molecular formula C10H22N2O B7921399 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7921399.png)
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methylpyrrolidine with ethylamine and ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, modulating cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethyl and amino substituents.
N-Methylpyrrolidine: Similar to pyrrolidine but with a methyl group attached to the nitrogen atom.
2-Pyrrolidone: A lactam analog with a carbonyl group in the ring.
Uniqueness
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and amino groups enhances its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-[ethyl-[(1-methylpyrrolidin-3-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-12(6-7-13)9-10-4-5-11(2)8-10/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMFTXRLUWMIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921322.png)
![1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921326.png)
![1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921331.png)
![1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921337.png)
![1-((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921338.png)
![1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921345.png)
![1-{(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921351.png)
![2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921359.png)
![(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921361.png)
![2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921375.png)

![2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921384.png)
![[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7921408.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7921411.png)
